(tert-Butoxycarbonylmethyl)triphenylphosphonium chloride

Organic Synthesis Wittig Reaction Thermal Stability

Substituting this chloride salt with generic alkyl triphenylphosphonium salts can compromise stereoselectivity and yield in Wittig reactions. Our (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride ensures reliable performance. • Unique counterion (Cl⁻) avoids transylidation side reactions, providing cleaner thermal profiles for multi-step synthesis. • ≥98% purity (mode value across major suppliers), with storage at 2-8°C under argon to prevent hygroscopic degradation. • Serves as a direct precursor for α-diazophosphonium salts and a key intermediate in medicinal chemistry (e.g., dual EGFR/HDAC inhibitors).

Molecular Formula C24H26ClO2P
Molecular Weight 412.9 g/mol
CAS No. 35000-37-4
Cat. No. B1591738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(tert-Butoxycarbonylmethyl)triphenylphosphonium chloride
CAS35000-37-4
Molecular FormulaC24H26ClO2P
Molecular Weight412.9 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
InChIInChI=1S/C24H26O2P.ClH/c1-24(2,3)26-23(25)19-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,19H2,1-3H3;1H/q+1;/p-1
InChIKeyPWEGQXPODNSKMU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(tert-Butoxycarbonylmethyl)triphenylphosphonium Chloride: Baseline & Specifications


(tert-Butoxycarbonylmethyl)triphenylphosphonium chloride (CAS 35000-37-4) is a quaternary phosphonium salt widely employed as a stable precursor for generating the ylide (tert-butoxycarbonylmethylene)triphenylphosphorane, a key intermediate in Wittig olefination reactions. Its molecular formula is C₂₄H₂₆ClO₂P, with a molecular weight of 412.89 g/mol . This compound is a solid at room temperature, with a reported melting point of 191–193 °C and a decomposition temperature of ~190 °C . Structurally, it features a triphenylphosphonium cation linked to a tert-butyl acetate moiety via a methylene bridge. The tert-butyl ester group serves as a masked carboxylic acid equivalent, which remains intact during olefination and can be selectively cleaved under mild acidic conditions, enabling its use in multi-step organic syntheses. Commercially, this chloride salt is typically available in purities of ≥98.0% and requires storage at 2–8 °C under an inert atmosphere to prevent hygroscopic degradation .

Wittig olefination precursor — stable ylide generator for installing tert-butyl acrylate moieties with masked carboxylic acid.
Solid reagent — melting point 191–193 °C; handle as powder under inert atmosphere, storage at 2–8 °C.
High-purity chloride salt — typically ≥98.0%; chloride counterion avoids transylidation side pathways reported for bromides.

(tert-Butoxycarbonylmethyl)triphenylphosphonium Chloride: Generic Substitution Risks


Despite a common perception that Wittig reagents are interchangeable, substituting (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride with another alkyl triphenylphosphonium salt in established synthetic protocols often leads to significant deviations in yield, stereoselectivity, and product purity. Critical differences arise from three factors: (1) the distinct steric and electronic properties conferred by the tert-butoxycarbonyl group, which influence the stability and reactivity of the derived ylide ; (2) the profound impact of the counterion (Cl⁻ vs. Br⁻) on the thermal decomposition pathway of the ylide, with the chloride salt uniquely avoiding deleterious transylidation side reactions under certain conditions [1]; and (3) the specific melting point and solubility profile, which affect reagent handling, reaction medium selection, and workup procedures. Therefore, procurement decisions cannot rely on generic substitution; the following evidence delineates the precise, quantifiable advantages of this specific chloride salt.

Alkyl ester analogs (methyl, ethyl, isopropyl) may generate transylidation byproducts during thermal ylide formation, reducing yield and purity.
Bromide counterion can alter decomposition pathway; chloride salt uniquely suppresses transylidation, so direct bromide replacement may compromise reproducibility.
Lower steric bulk (e.g., cyanomethyl or carbomethoxymethyl salts) shifts ylide stability and Z/E selectivity, potentially requiring re-optimization of reaction conditions.

(tert-Butoxycarbonylmethyl)triphenylphosphonium Chloride: Differentiated Selection Evidence


Thermal Decomposition: Transylidation-Free Pathway

The thermal decomposition behavior of molten triphenylphosphonium alkyl ester salts is critically dependent on both the ester alkyl group and the halide counterion. A key mechanistic study has shown that the tert-butyl ester chloride salt (the target compound) uniquely generates Ph₃P⁺-CH₃ Cl⁻ upon thermolysis without forming transylidation products. In contrast, analogous methyl, ethyl, and isopropyl ester salts undergo initial attack by the halide ion, leading to complex product mixtures including transylidation-derived byproducts [1]. This difference is particularly pronounced when comparing the target chloride salt to its bromide analog; while both generate the desired ylide, the bromide's decomposition is more complex and can be influenced by transylidation under specific conditions, potentially reducing yield and complicating purification [1].

Transylidation-free decomposition
Head-to-head
Target: Ph₃P⁺-CH₃ Cl⁻ only Methyl/ethyl/isopropyl esters: significant transylidation byproducts
Cleaner thermolysis profile supports higher olefin yield and simpler purification.
Molten salt thermolysis at 130–225 °C; chloride vs. bromide comparison.
Organic Synthesis Wittig Reaction Thermal Stability Reaction Mechanism

Enhanced Ylide Stability with tert-Butyl Ester Group

The presence of the bulky tert-butyl ester group adjacent to the methylene carbon in (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride provides significant steric hindrance, which enhances the stability of the resulting phosphonium ylide . This increased stability allows for more controlled and selective reactions with aldehydes and ketones compared to ylides derived from less sterically encumbered phosphonium salts, such as (carbomethoxymethyl)triphenylphosphonium chloride (CAS 2181-97-7) or (cyanomethyl)triphenylphosphonium chloride (CAS 4336-70-3) [1]. While direct, head-to-head quantitative data on ylide half-life is not widely published, the class-level inference is strong: the tert-butyl group is a well-established element in reagent design for enhancing kinetic stability of reactive intermediates, leading to improved Z/E ratios and fewer side reactions in Wittig olefinations .

Ylide stability via tert-butyl sterics
Class-level
tert-butyl: enhanced kinetic stability, improved Z/E control Methyl/cyanomethyl analogs: lower steric hindrance
Greater experimental robustness for scale-up or extended reaction times.
Class-level inference; direct ylide half-life data not available.
Wittig Reagent Ylide Stability Organic Synthesis Stereoselectivity

EGFR/HDAC Inhibitor Synthesis Compatibility

This specific chloride salt is a validated reagent in the stereoselective synthesis of (arylamino)quinazoline derivatives, a class of compounds with potent activity as dual inhibitors of epidermal growth factor receptor (EGFR) and histone deacetylase (HDAC) . The published synthetic route relies on the Wittig reaction between the ylide derived from (tert-butoxycarbonylmethyl)triphenylphosphonium chloride and a quinazoline aldehyde to install the tert-butyl acrylate moiety, a critical structural feature for the desired biological activity . This application demonstrates compatibility with complex, heterocyclic substrates containing multiple sensitive functional groups, a requirement not universally met by other alkyl phosphonium salts which might engage in side reactions or fail to provide the necessary stereocontrol.

EGFR/HDAC inhibitor synthesis
Data to verify
Stereoselective Wittig with quinazoline aldehyde yields dual inhibitor scaffold.
Reported compatibility with complex heterocycles reduces medicinal chemistry development risk.
Application-specific precedent; independent reproduction recommended.
Medicinal Chemistry Pharmaceutical Synthesis Kinase Inhibitors Cancer Research

Physical Property Advantages vs. Methyl Ester Analog

The physical properties of (tert-butoxycarbonylmethyl)triphenylphosphonium chloride differ significantly from its closest structural analog, (carbomethoxymethyl)triphenylphosphonium chloride (methyl ester analog, CAS 2181-97-7). The target compound exhibits a melting point of 191–193 °C , substantially higher than the ~162 °C (decomposition) reported for the methyl ester . Furthermore, the target compound has a density of 0.914 g/mL at 20°C [1], while the methyl ester is described as very soluble in water (100 g/L at 25°C) . The higher melting point of the target compound suggests greater crystalline lattice stability, which often correlates with improved long-term storage stability and easier handling as a solid powder. The lower water solubility is advantageous for reactions and workups in aqueous-organic biphasic systems, minimizing reagent loss to the aqueous phase.

Physical property vs. methyl ester
Cross-study
Target mp: 191–193 °C; lower water solubility Methyl ester mp: ~162 °C (dec); 100 g/L in water
Higher melting point aids solid handling and storage; reduced water solubility improves organic-phase retention.
Melting point difference ~30 °C; solubility inferred from structural class.
Physical Chemistry Reagent Handling Solubility Purification

(tert-Butoxycarbonylmethyl)triphenylphosphonium Chloride: Optimal Applications


Wittig Synthesis of tert-Butyl Acrylates

This is the primary application scenario. The reagent is deprotonated with a mild base to generate the stabilized ylide, which then reacts with an aldehyde or ketone to install an acrylate moiety bearing a tert-butyl ester protecting group . This is ideal when a masked carboxylic acid is required for subsequent synthetic steps, as the tert-butyl ester can be cleanly removed under acidic conditions (e.g., TFA) without affecting other sensitive groups. The cleaner thermal profile of the chloride salt [1] makes it the preferred choice for this application over other alkyl ester salts or the corresponding bromide.

α-Diazophosphonium Salt Synthesis

(tert-Butoxycarbonylmethyl)triphenylphosphonium chloride is a direct precursor for synthesizing α-diazophosphonium salts . These diazo compounds are valuable reagents in organic synthesis, participating in cyclopropanations, ylide formation, and metal-catalyzed carbene transfer reactions. The use of this specific phosphonium salt ensures the diazo compound carries the tert-butyl ester functionality, which can be crucial for the overall synthetic strategy.

Masked Acrylate in Pharmaceutical Synthesis

As demonstrated by its use in the preparation of dual EGFR/HDAC inhibitors , this reagent is well-suited for late-stage functionalization of complex, heterocyclic scaffolds in medicinal chemistry. The ability to introduce a tert-butyl acrylate group via a robust Wittig reaction is a powerful strategy for building molecular complexity. Procurement of this specific compound, with its high purity and validated performance in such contexts, de-risks the synthesis of advanced pharmaceutical intermediates and facilitates reliable scale-up.

Stereoselective Olefination & Ylide Studies

The unique steric and electronic properties of the ylide derived from this compound make it a valuable tool for investigating stereoselectivity (Z/E ratios) in Wittig reactions . Its well-defined thermal decomposition pathway [1] also makes it a model substrate for mechanistic studies on ylide formation and stability. For academic labs, procuring the chloride salt offers a stable, solid reagent that can be handled reliably, and the extensive literature precedent provides a rich foundation for both teaching and novel research endeavors.

Application
Selection Property
Validation Focus
tert-Butyl acrylate Wittig synthesis
Chloride salt with clean thermal profile
Absence of transylidation byproducts under elevated temperature
α-Diazophosphonium salt precursor
tert-Butyl ester functionality retention
Compatibility with diazo transfer and carbene chemistry
Pharmaceutical intermediate synthesis
High purity and validated performance on complex heterocycles
Successful precedent in EGFR/HDAC dual inhibitor construction
Stereoselective olefination & ylide studies
Bulky tert-butyl ester for enhanced ylide stability
Z/E ratio control and mechanistic investigations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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